molecular formula C21H28N4O2 B2402418 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide CAS No. 1226451-19-9

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide

Cat. No.: B2402418
CAS No.: 1226451-19-9
M. Wt: 368.481
InChI Key: WTWYKVHRIHLRKK-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and bases like sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenyl group.

    4-Iodobenzoic acid: Shares structural similarities with the chlorobenzyl group.

    4-Chloromethcathinone: A stimulant with a related chemical structure.

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-17-10-6-7-11-18(17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYKVHRIHLRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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